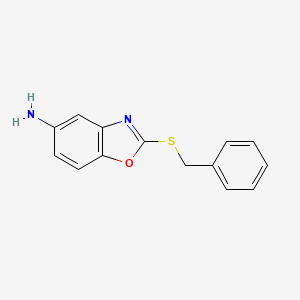

2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine

Description

Properties

IUPAC Name |

2-benzylsulfanyl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c15-11-6-7-13-12(8-11)16-14(17-13)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMYNXNVNACYTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine is a compound with significant potential in the fields of antimicrobial and anticancer research. Its unique structural features contribute to its biological activities, making it a subject of interest for further studies and applications.

Chemical Structure and Properties

The compound is characterized by a benzoxazole core , which is fused with an amine group at the 5-position and a benzylsulfanyl substituent at the 2-position. This configuration enhances its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications. The molecular formula includes carbon, hydrogen, nitrogen, oxygen, and sulfur, indicating a diverse range of chemical interactions.

Antimicrobial Activity

Research indicates that derivatives of 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine exhibit notable antimicrobial properties . Specifically, studies have shown effectiveness against:

- Gram-positive bacteria : Such as Bacillus subtilis.

- Fungi : Including pathogens like Candida albicans.

The minimal inhibitory concentrations (MIC) for various derivatives have been documented, revealing selective activity against specific microbial strains .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine | B. subtilis | 15 |

| Derivative A | C. albicans | 20 |

| Derivative B | E. coli | 30 |

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies have demonstrated cytotoxic effects on various cancer cell lines, including:

- Breast cancer cells (MCF-7)

- Lung cancer cells (A549)

- Liver cancer cells (HepG2)

These compounds often exhibit lower toxicity towards normal cells compared to cancerous cells, suggesting a selective action that could be harnessed for therapeutic use .

The mechanism underlying the biological activity of 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine involves its ability to bind to specific biological targets. Interaction studies suggest that the benzylsulfanyl moiety enhances binding affinity to proteins involved in microbial resistance and cancer proliferation pathways. This interaction can lead to inhibition of essential cellular processes such as:

- Quorum sensing : Inhibiting bacterial communication systems.

- Cell cycle regulation : Inducing apoptosis in cancer cells.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on various benzoxazole derivatives highlighted that only a subset demonstrated significant antimicrobial activity against both Gram-positive bacteria and fungi . The findings support the hypothesis that structural modifications can enhance biological activity.

- Cytotoxicity Assessment : In vitro assays using colorimetric methods were employed to evaluate cell viability across different concentrations of the compound. Results indicated a concentration-dependent response in cancer cell lines with IC50 values ranging from 10 µM to 50 µM .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine exhibits significant antimicrobial properties . Studies have shown that compounds in the benzoxazole family can be selectively active against various bacterial strains, particularly Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The minimal inhibitory concentrations (MIC) suggest that while some derivatives are less effective than established antibiotics, they may serve as lead compounds for further development .

Comparative Antimicrobial Activity

| Compound Name | Activity | Target Bacteria |

|---|---|---|

| 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine | Moderate | Bacillus subtilis, Staphylococcus aureus |

| Benzothiazole derivatives | High | Various Gram-positive and Gram-negative bacteria |

| 3-(2-benzoxazol-5-yl)alanine | Selective | Escherichia coli, Candida albicans |

Anticancer Potential

The anticancer properties of 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine have also been a focus of several studies. Compounds based on the benzoxazole structure have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers (PC3). The structure–activity relationship (SAR) studies indicate that modifications in the benzoxazole ring can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Case Studies in Anticancer Research

- Breast Cancer Cell Lines : In vitro studies showed that certain derivatives of benzoxazole exhibited selective toxicity towards breast cancer cells compared to normal cells, suggesting potential for targeted therapy.

- Lung Cancer Models : Research indicated that compounds similar to 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine could inhibit the proliferation of lung cancer cell lines effectively, with some derivatives showing enhanced activity over traditional chemotherapeutics.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine. Modifications at specific positions on the benzoxazole ring can significantly influence biological activity:

- Position 2 and 5 Substituents : Studies reveal that substituents at these positions are critical for enhancing antimicrobial and anticancer activities.

- Electron-Drawing vs. Electron-Donating Groups : The nature of substituents (electron-donating vs. electron-withdrawing) impacts the compound's interaction with target enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoxazole Core

Several analogs of 2-(benzylsulfanyl)-1,3-benzoxazol-5-amine feature alternative substituents at the 2-position, which significantly influence physicochemical and biological properties:

Key Observations :

- Electron-Withdrawing Groups (e.g., nitro in BAY-4931 derivatives) enhance reactivity in covalent inhibitor design .

- Benzylsulfanyl vs.

Heterocyclic System Modifications

Replacing the benzoxazole core with other heterocycles impacts drug-likeness and target interactions:

Key Observations :

- Hybrid Systems : Combining benzoxazole with oxadiazole (as in ) may enhance metabolic stability or binding to enzymes like kinases .

Pharmacokinetic and Drug-Likeness Profiles

- Compound H-014 (N-(7-chloroquinolin-4-yl)-2-(4-methylpiperazin-1-yl)-1,3-benzoxazol-5-amine): Demonstrated favorable drug-likeness via SwissADME and pkCSM, with a re-rank score of 115.423 .

- BAY-4931 : Exhibits covalent binding to PPARγ, suggesting improved target engagement due to the bromonitrobenzamide substituent .

Predicted Properties for Parent Compound :

- LogP : Estimated ~3.0 (benzylsulfanyl increases lipophilicity vs. methoxyethyl analogs).

- Solubility : Likely moderate due to amine group’s polarity.

Preparation Methods

Synthesis via Nucleophilic Substitution on Benzoxazole Core

A common approach to introducing the benzylsulfanyl group at position 2 involves nucleophilic substitution on a suitable benzoxazole intermediate bearing a good leaving group at position 2. The general steps include:

- Preparation of 2-halo-1,3-benzoxazol-5-amine: Starting from 2-aminophenol, the benzoxazole ring is formed, and position 2 is functionalized with a halogen (e.g., chlorine or bromine).

- Nucleophilic substitution with benzylthiol: The halogen at position 2 is displaced by benzylthiol (PhCH2SH) under basic conditions to yield 2-(benzylsulfanyl)-1,3-benzoxazol-5-amine.

This approach benefits from the relatively high reactivity of 2-halo-benzoxazoles and the nucleophilicity of thiols, allowing efficient substitution.

Direct Cyclization Using 2-Aminophenol and Benzylsulfanyl Precursors

Alternatively, the compound can be synthesized by direct cyclization of 2-aminophenol with benzylsulfanyl-containing carboxylic acid derivatives or related electrophiles. This method involves:

- Condensation of 2-aminophenol with benzylsulfanyl-substituted acid chlorides or esters.

- Cyclodehydration under acidic or catalytic conditions to form the benzoxazole ring with the benzylsulfanyl substituent at position 2.

This method is advantageous for incorporating the benzylsulfanyl moiety in a single step during ring formation.

Protection and Deprotection Steps

In many synthetic routes, protecting groups are used to mask reactive amino or carboxyl groups during intermediate steps. For example:

- The α-amino group can be protected with tert-butyloxycarbonyl (Boc) groups and later removed by acidic hydrolysis using trifluoroacetic acid in dichloromethane.

- Carboxyl groups may be protected as methyl esters and deprotected by basic hydrolysis with sodium hydroxide in methanol.

These steps ensure selective functionalization and high purity of the final compound.

Analytical and Purification Techniques

- Purity Assessment: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 223 nm is commonly used to confirm compound purity (≥96%).

- Structural Confirmation: Mass spectrometry techniques such as MALDI-TOF and FAB mass spectrometry provide molecular ion identification.

- Solubility Enhancement: Stock solutions for biological testing are prepared with 0.5% DMSO to improve solubility.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of benzoxazole core | 2-aminophenol + acid derivatives, acid catalyst, heating | Classical cyclization |

| 2 | Halogenation at position 2 | Halogenating agent (e.g., NBS, NCS) | Activates position 2 for substitution |

| 3 | Nucleophilic substitution | Benzylthiol, base (e.g., K2CO3), solvent (e.g., DMF), heat | Introduces benzylsulfanyl group |

| 4 | Protection/deprotection | Boc protection, trifluoroacetic acid for deprotection | Protects amino groups during synthesis |

| 5 | Purification and analysis | RP-HPLC, mass spectrometry | Ensures high purity and correct structure |

Research Findings and Optimization

- The use of trifluoroacetic acid in dichloromethane for Boc deprotection is effective in selectively removing protecting groups without degrading the benzoxazole core.

- Basic hydrolysis with 1 M NaOH in methanol efficiently removes methyl ester protections when present.

- The substitution reaction with benzylthiol proceeds smoothly under mild basic conditions, yielding the desired sulfanyl-substituted benzoxazole with high purity.

- Analytical methods confirm the identity and purity, critical for subsequent biological activity studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine, and how can purity be optimized?

- Methodology : A typical synthesis involves cyclization of 5-aminosalicylic acid derivatives with benzylthiol-containing precursors under acidic conditions. For example, polyphosphoric acid or phosphorus oxychloride facilitates cyclization by acting as a dehydrating agent .

- Purity Optimization : High-performance liquid chromatography (HPLC) with dual-column validation (e.g., C4 and C18 columns) ensures >95% purity, as demonstrated in structurally similar benzoxazole derivatives .

Q. How can the structure of 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine be confirmed experimentally?

- Techniques :

- NMR Spectroscopy : and NMR identify key functional groups (e.g., benzylsulfanyl substituents and benzoxazole ring protons) .

- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) refine crystal structures, resolving bond lengths and angles to validate molecular geometry .

Q. What biological activities are associated with benzoxazole derivatives, and how are they assessed?

- Assays :

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.

- Anticancer Potential : Cell viability assays (e.g., MTT) on cancer cell lines, with IC values calculated .

- Note : Substituent position (e.g., halogen or benzyl groups) significantly impacts activity, as seen in 2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine .

Advanced Research Questions

Q. How can conflicting data on the biological activity of benzoxazole analogs be resolved?

- Approach :

Comparative SAR Studies : Systematically vary substituents (e.g., halogens, aryl groups) and test activity. For example, 2-(3-iodophenyl)-1,3-benzoxazol-5-amine exhibits distinct reactivity due to iodine’s polarizability .

Structural Analysis : Use X-ray crystallography or DFT calculations to correlate electronic properties (e.g., Hammett constants) with biological outcomes .

- Case Study : In adenosine A2A receptor antagonists, furan-substituted benzoxazoles showed higher potency than pyridyl analogs, attributed to improved hydrophobic interactions .

Q. What strategies are effective for scaling up benzoxazole synthesis while maintaining yield?

- Industrial Methods :

- Continuous Flow Reactors : Enhance reaction control and reduce side products.

- Catalytic Optimization : Transition from stoichiometric acids (e.g., PPA) to recyclable catalysts (e.g., zeolites) improves sustainability .

- Data : Scaling 2-(furan-2-yl)-7-phenyl-1,3-benzoxazol-5-amine synthesis achieved 82% yield at lab scale, but batch reactors may require temperature modulation for larger volumes .

Q. How can computational modeling guide the design of benzoxazole-based inhibitors?

- Workflow :

Docking Studies : Use AutoDock Vina to predict binding poses against targets (e.g., PPARγ for anticancer agents) .

MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).

- Validation : Experimental IC values should align with computed binding energies. Discrepancies may indicate solvation or entropy effects not modeled .

Q. What crystallographic challenges arise in resolving benzoxazole derivatives, and how are they addressed?

- Challenges :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.